6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene-carboxamide backbone linked to a substituted thiazole ring. The compound’s structure includes a 4-methylbenzyl group at the 5-position of the thiazole moiety, which likely enhances lipophilicity and influences binding interactions in biological systems.
Properties
IUPAC Name |
6-methyl-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-13-3-6-15(7-4-13)10-16-12-23-22(28-16)24-21(26)20-11-18(25)17-9-14(2)5-8-19(17)27-20/h3-9,11-12H,10H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHMTHHCVLGUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the class of chromene derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Chromene core : A bicyclic structure that contributes to its biological properties.
- Thiazole moiety : Known for its role in enhancing the pharmacological profile of compounds.
- Methylbenzyl group : This substitution may influence the compound's lipophilicity and interaction with biological targets.
The molecular formula is , and it has a molecular weight of approximately 320.37 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole-containing compounds. For instance, derivatives with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines. In particular, thiazole derivatives often engage in mechanisms that inhibit cell proliferation and induce apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | <10 | Induction of apoptosis |
| Similar Thiazole Derivative | U251 (glioblastoma) | 15 | Cell cycle arrest |
The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly affect the cytotoxicity of these compounds. The presence of electron-donating groups like methyl enhances activity by increasing electron density on the aromatic system, facilitating interactions with target proteins involved in cancer progression .
Antimicrobial Activity
In vitro evaluations have shown promising antimicrobial properties for similar chromene-thiazole hybrids. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values are indicative of their effectiveness.
| Pathogen | MIC (µg/mL) | Compound |
|---|---|---|
| Staphylococcus aureus | 0.5 | This compound |
| Escherichia coli | 1.0 | Similar Thiazole Derivative |
The mechanism of action for these antimicrobial activities often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. Compounds with structural similarities have shown efficacy in animal models, potentially acting on GABAergic pathways or sodium channels to prevent seizure activity.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various thiazole derivatives on human cancer cell lines, demonstrating that compounds with a thiazole ring exhibited enhanced cytotoxicity compared to non-thiazole analogs. The study concluded that modifications to the thiazole moiety could lead to improved antitumor activity .
- Antimicrobial Synergy : Research on chromene-thiazole hybrids revealed synergistic effects when combined with standard antibiotics like ciprofloxacin, suggesting potential for developing combination therapies against resistant strains .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with specific protein targets, such as Bcl-2 and other oncogenic proteins, highlighting their potential as targeted therapies in oncology .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Electron-withdrawing groups (e.g., nitro in Compounds 12–13) correlate with lower yields (53–58%), while electron-neutral/donating groups (e.g., 4-chlorobenzylidene in Compound 9) achieve higher yields (90%) .
- Thermal Stability : Higher melting points in Compounds 9–10 (186–207°C) suggest greater crystallinity compared to the target compound’s benzyl-substituted analog (data pending).
Pharmacological Implications
Thiazole and chromene hybrids are known for diverse bioactivities:
- Antimicrobial Activity : Nitro-furyl derivatives (Compounds 12–13) often exhibit potent antimicrobial effects due to nitro group redox activity .
- Enzyme Inhibition : The methylbenzyl group in the target compound may favor hydrophobic binding pockets in enzymes, analogous to BH52244’s methylsulfanyl-thiadiazole moiety, which is common in kinase inhibitors .
- Structural Flexibility : The chromene-carboxamide scaffold allows modular substitution, enabling optimization for target selectivity and pharmacokinetics.
Q & A
Q. How is the compound’s selectivity for specific isoforms (e.g., CDK7 vs. CDK9) quantified?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
